molecular formula C20H26N2 B1683260 Trimipramine CAS No. 739-71-9

Trimipramine

Cat. No.: B1683260
CAS No.: 739-71-9
M. Wt: 294.4 g/mol
InChI Key: ZSCDBOWYZJWBIY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trimipramine primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain . These transporters play a crucial role in the uptake of monoamines, which are key neurotransmitters involved in mood regulation .

Mode of Action

This compound acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) by nerve cells . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to mood elevation . This delay is thought to be due to changes in receptor sensitivity in the cerebral cortex and hippocampus .

Biochemical Pathways

This compound affects the biochemical pathways of norepinephrine and serotonin. It inhibits their reuptake, leading to increased concentrations in the synaptic cleft . This results in enhanced neurotransmission and ultimately, mood elevation . Additionally, presynaptic receptors are affected: α1 and β1 receptors are sensitized, α2 receptors are desensitized, leading to increased noradrenaline production .

Pharmacokinetics

This compound exhibits a bioavailability of 41% . It is metabolized in the liver, predominantly by CYP2C19, with CYP2C9 playing a minor role . Both this compound and its active metabolite, desmethylthis compound, are hydroxylated by CYP2D6 to form 2-hydroxythis compound and 2-hydroxydesmethylthis compound, respectively . This hydroxylation step inactivates this compound and desmethylthis compound . The elimination half-life of this compound is 23–24 hours, and it is excreted renally .

Result of Action

The molecular and cellular effects of this compound’s action result in mood elevation, making it effective in the treatment of depression . It also has antihistaminic, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities , which contribute to its sedative, anxiolytic, and weak antipsychotic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be affected by different CYP2D6 and CYP2C19 phenotypes . Furthermore, it is known that tricyclic antidepressants like this compound can accumulate in the brain (up to tenfold), which may enhance their antidepressant action .

Biochemical Analysis

Biochemical Properties

Trimipramine acts by decreasing the reuptake of neurotransmitters norepinephrine and serotonin (5-HT) by nerve cells . This response occurs immediately, yet mood does not lift for around two weeks . It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus . The hippocampus is part of the limbic system, a part of the brain involved in emotions .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is thought that tricyclic antidepressants work by inhibiting the re-uptake of the neurotransmitters norepinephrine and serotonin by nerve cells .

Molecular Mechanism

This compound’s mechanism of action differs from other tricyclic antidepressants. It acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . This response occurs immediately, yet mood does not lift for around two weeks . It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus .

Temporal Effects in Laboratory Settings

It is known that the response to this compound occurs immediately, yet mood does not lift for around two weeks .

Metabolic Pathways

This compound is metabolized in the liver to the secondary amine desmethylthis compound, which is also pharmacologically active . This metabolism is predominantly carried by CYP2C19 , with CYP2C9 playing a minor role .

Transport and Distribution

It is known that this compound is a very weak reuptake inhibitor of serotonin, norepinephrine, and dopamine .

Subcellular Localization

It is known that this compound acts by decreasing the reuptake of neurotransmitters norepinephrine and serotonin (5-HT) by nerve cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimipramine is synthesized through a multi-step process involving the reaction of dibenzazepine with various reagentsThe reaction conditions often involve the use of strong bases and solvents like chloroform .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimipramine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include desmethyl-trimipramine and 2-hydroxy-trimipramine .

Scientific Research Applications

Trimipramine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Imipramine
  • Clomipramine
  • Amitriptyline
  • Doxepin

Comparison: Trimipramine is unique among tricyclic antidepressants due to its relatively weak inhibition of monoamine reuptake. It has more pronounced sedative effects compared to imipramine and clomipramine, making it particularly useful in treating insomnia . Unlike amitriptyline and doxepin, this compound does not significantly alter sleep architecture, preserving REM sleep .

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDBOWYZJWBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1))
Record name Trimipramine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8023715
Record name Trimipramine
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Molecular Weight

294.4 g/mol
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Physical Description

Solid
Record name Trimipramine
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Solubility

Slightly soluble, 2.60e-02 g/L
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Mechanism of Action

Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
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CAS No.

3564-75-8, 739-71-9, 3564-66-7
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Melting Point

45 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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